molecular formula C6H4F3N3O2 B12823299 N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide

N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B12823299
M. Wt: 207.11 g/mol
InChI Key: MYYHJRWEPLEHKH-UHFFFAOYSA-N
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Description

N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways, such as the NF-kB inflammatory pathway . This inhibition can lead to reduced inflammation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide is unique due to its specific combination of the hydroxy and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H4F3N3O2

Molecular Weight

207.11 g/mol

IUPAC Name

N-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)4-3(5(13)12-14)1-10-2-11-4/h1-2,14H,(H,12,13)

InChI Key

MYYHJRWEPLEHKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(F)(F)F)C(=O)NO

Origin of Product

United States

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